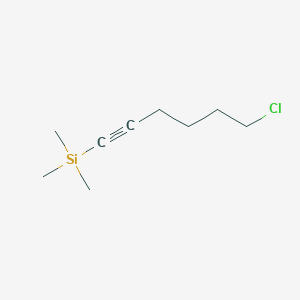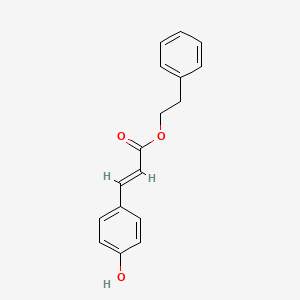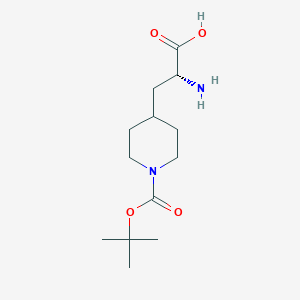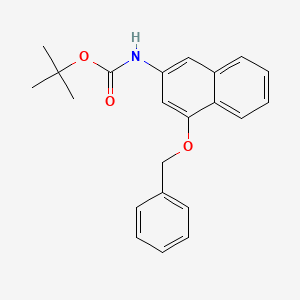
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Übersicht
Beschreibung
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate, commonly known as Boc-pip, is a chemical compound widely used in scientific research. It belongs to the class of piperazine derivatives and is known for its diverse applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Boc-pip is not well understood. However, it is believed that the compound interacts with the target enzyme or receptor through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The benzyl and piperazine moieties of Boc-pip are known to play a critical role in determining the binding affinity and selectivity of the compound towards the target.
Biochemical and Physiological Effects:
Boc-pip has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes such as cathepsin B, casein kinase 2, and protein phosphatase 2A. Boc-pip has also been reported to act as an antagonist of the GPCR, CXCR4, which is involved in the regulation of cell migration and proliferation. In addition, Boc-pip has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-pip has several advantages as a starting material for the synthesis of biologically active molecules. It is commercially available and relatively inexpensive. The compound is stable under standard laboratory conditions and can be easily modified at the benzyl and piperazine moieties. However, Boc-pip has some limitations as well. The Boc group at the piperazine nitrogen can be cleaved under acidic conditions, which limits the use of the compound in certain reactions. In addition, the bulky Boc group can affect the solubility and pharmacokinetic properties of the final product.
Zukünftige Richtungen
There are several future directions for the use of Boc-pip in scientific research. One of the areas of interest is the development of inhibitors of enzymes involved in various diseases such as cancer, Alzheimer's, and viral infections. Boc-pip can also be used as a starting material for the synthesis of ligands for various GPCRs, which are important drug targets. In addition, the modification of Boc-pip at the benzyl and piperazine moieties can lead to the development of new chemical libraries with diverse biological activity.
Conclusion:
In conclusion, Boc-pip is a versatile compound with diverse applications in medicinal chemistry. Its easy availability, stability, and modifiability make it an attractive starting material for the synthesis of biologically active molecules. Boc-pip has been shown to exhibit various biochemical and physiological effects and has potential as a drug candidate. Further research is needed to fully understand the mechanism of action of Boc-pip and to explore its potential in drug discovery.
Wissenschaftliche Forschungsanwendungen
Boc-pip finds extensive application in the field of medicinal chemistry. It is widely used as a building block for the synthesis of various biologically active molecules. The compound can be easily modified at the benzyl and piperazine moieties, which makes it an attractive starting material for the synthesis of diverse chemical libraries. Boc-pip has been reported to be a useful scaffold for the development of inhibitors of various enzymes such as proteases, kinases, and phosphatases. It has also been used in the synthesis of ligands for G protein-coupled receptors (GPCRs).
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLVDKHKWYORF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392609.png)
![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)
![Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-](/img/structure/B3392630.png)



![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)

